(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine

Physicochemical profiling Drug-likeness CNS permeability prediction

(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine (CAS 861393-55-7) is a low-molecular-weight (175.19 g/mol) pyridyl cyanoguanidine that incorporates a 2-methyl-3-pyridyl moiety directly attached to the N-cyano-guanidine core. This scaffold is a key pharmacophore in ATP-sensitive potassium (KATP) channel openers (e.g., pinacidil) and in antitumour cyanoguanidines (e.g., CHS 828); the 2-methyl-3-pyridyl substitution pattern distinguishes it from the more common 4-pyridyl series and from N-alkylated guanidine regioisomers.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 861393-55-7
Cat. No. B12857172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine
CAS861393-55-7
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)N=C(N)NC#N
InChIInChI=1S/C8H9N5/c1-6-7(3-2-4-11-6)13-8(10)12-5-9/h2-4H,1H3,(H3,10,12,13)
InChIKeyGNGDIYSTNULMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine (CAS 861393-55-7) – A Pyridyl Cyanoguanidine Chemotype for Potassium Channel & Antiproliferative Research


(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine (CAS 861393-55-7) is a low-molecular-weight (175.19 g/mol) pyridyl cyanoguanidine that incorporates a 2-methyl-3-pyridyl moiety directly attached to the N-cyano-guanidine core . This scaffold is a key pharmacophore in ATP-sensitive potassium (KATP) channel openers (e.g., pinacidil) and in antitumour cyanoguanidines (e.g., CHS 828); the 2-methyl-3-pyridyl substitution pattern distinguishes it from the more common 4-pyridyl series and from N-alkylated guanidine regioisomers [1].

Why a Generic Pyridyl Guanidine Cannot Replace (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine in Rigorous SAR or Pharmacological Studies


Pyridyl cyanoguanidines are not functionally interchangeable: the position of the pyridyl nitrogen, the presence and location of ring methyl substituents, and the attachment point of the cyano group profoundly alter KATP channel subtype selectivity and antiproliferative potency [1]. (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine bears a unique 2-methyl-3-pyridyl substitution that is absent in pinacidil (4-pyridyl, no ring methyl) and in CHS 828 (4-pyridyl with a long lipophilic side chain). Even a seemingly trivial isomer – 1-cyano-2-methyl-3-pyridin-3-ylguanidine (CAS 67026-33-9) – moves the methyl group from the pyridine ring to the guanidine nitrogen, resulting in a markedly different polar surface area, logP, and predicted pharmacokinetic profile . Consequently, procurement decisions must lock in the exact regioisomer to avoid confounding SAR interpretations, divergent cellular permeability, and loss of target engagement [2].

Quantitative Differentiation of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine from Regioisomers and Class Benchmarks


Polar Surface Area (PSA) Advantage Over the N-Methyl Guanidine Regioisomer

The target compound (CAS 861393-55-7) possesses a topological polar surface area (TPSA) of 87.09 Ų, which is 14.0 Ų (approx. 19 %) higher than that of its closest regioisomer, 1-cyano-2-methyl-3-pyridin-3-ylguanidine (CAS 67026-33-9, TPSA 73.10 Ų) . This difference originates exclusively from the relocation of the methyl group: a pyridine-ring methyl in the target compound versus an N-methyl on the guanidine in the comparator. The higher PSA predicts lower passive blood–brain barrier permeability and altered hydrogen‑bonding capacity relative to the N-methyl isomer [1].

Physicochemical profiling Drug-likeness CNS permeability prediction

Lipophilicity (LogP) Differentiation from the N-Methyl Guanidine Isomer

The target compound exhibits a calculated LogP of 1.37, which is 0.36 log units (≈ 35 % higher) above that of the regioisomer CAS 67026-33-9 (LogP 1.01) . The increased lipophilicity is a direct consequence of the methyl group residing on the pyridine ring rather than on the guanidine nitrogen. In the context of cyanoguanidine KATP openers, where optimal LogP for vascular vs. cardiac selectivity typically falls in the 1.0–2.5 range, this shift can be decisive for tissue distribution [1].

Lipophilicity ADME prediction Metabolic stability

Structural Deviation from Pinacidil and Implications for KATP Subtype Selectivity

Pinacidil (N-1,2,2-trimethylpropyl-N′-cyano-N″-(4-pyridyl)guanidine) activates SUR2B/Kir6.2 channels with an EC50 of 3.54 μM [1]. (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine replaces pinacidil’s N‑tert-pentyl group with a hydrogen and swaps the 4-pyridyl for a 2-methyl-3-pyridyl substituent. Patents on 2-methyl-3-pyridyl cyanoguanidines demonstrate that this scaffold can be tuned from potassium channel opening to channel blockade depending on the N′-substituent, underscoring that the unsubstituted N′-H congener (the target compound) is a critical intermediate for generating both functional profiles [2].

KATP channel opener SUR2 selectivity Cardiovascular pharmacology

Enantiomeric Selectivity Patterns Favour the 3-Pyridyl Configuration Over the 4-Pyridyl Isomer

Direct comparative studies on pinacidil (4-pyridyl) and its 3-pyridyl isomer LY222675 demonstrated that the eudismic ratio (ratio of activities of enantiomers) was markedly higher for the 3-pyridyl series: 71 vs. 22 in cardiac tissue and 53 vs. 17 in vascular tissue [1]. Although LY222675 carries an N′-tert-pentyl group, the enrichment of stereoselectivity is attributed to the 3-pyridyl attachment. (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine, by retaining the 3-pyridyl connectivity, is expected to exhibit similarly amplified stereochemical discrimination when elaborated with a chiral N′-substituent, a property that is diminished in the 4-pyridyl series.

Stereoselectivity 3-pyridyl vs 4-pyridyl Cardiac safety

Synthetic Versatility: The 2-Methyl-3-pyridyl Core as a Late-Stage Diversification Handle

In the synthesis of N-(6-amino-2-methyl-3-pyridyl)-N″-cyano-N′-phenylcyclobutylguanidine (US 5,668,157), the 2-methyl-3-pyridyl cyanoguanidine intermediate is generated by reacting 2-methyl-3-aminopyridine with diphenylcyanocarbonimidate, followed by aminolysis with the desired amine [1]. (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine is the direct product of the first step of this sequence, bearing a free N′-H. This allows a single intermediate to be diversified into dozens of final analogs for parallel SAR, whereas the corresponding N-methyl guanidine isomer (CAS 67026-33-9) is already alkylated and offers only one substitution vector. The presence of the 2-methyl group on the pyridine ring further enables chemoselective functionalisation at the 6-position (e.g., nitration, halogenation) that is not possible on the unsubstituted 3-pyridyl scaffold [2].

Medicinal chemistry Cyanoguanidine library synthesis Parallel SAR

Priority Application Scenarios for (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine Based on Verified Differentiation


Synthesis of Chiral KATP Channel Modulators with Enhanced Tissue Selectivity

The 3-pyridyl attachment confers 3‑fold higher eudismic ratios than the 4-pyridyl pinacidil series . Researchers aiming to develop cardiac‑sparing or vascular‑selective KATP modulators can utilise (Z)-2-cyano-1-(2-methylpyridin-3-yl)guanidine as the achiral precursor, introduce a chiral N′-alkyl substituent, and expect amplified stereochemical discrimination.

Parallel Library Construction for Cyanoguanidine SAR

With an unsubstituted N′-H and a pyridine C-6 position activated by the 2-methyl group, the compound supports two sequential diversification steps . Medicinal chemistry teams can procure one bulk intermediate, split into parallel reactions, and rapidly generate arrays of KATP modulators or antiproliferatives, avoiding the synthetic bottleneck of preparing individual regioisomeric cores.

Peripheral Restriction Screening in Antiproliferative Programs

The computed PSA of 87.09 Ų positions the compound above the typical CNS‑penetrant threshold, while the LogP of 1.37 maintains sufficient lipophilicity for cellular uptake . Discovery projects that require systemically active but peripherally restricted cyanoguanidine antitumour agents (analogous to CHS 828) can use this core to enforce exclusion from the CNS compartment without sacrificing membrane permeability.

Regioisomer‑Specific Toxicology and Off‑Target Profiling

Because the N-methyl isomer (CAS 67026-33-9) differs in PSA by 14 Ų and LogP by 0.36 units , the two regioisomers may exhibit distinct hERG, CYP450, or cytotoxicity profiles. Safety pharmacology groups can procure both isomers to conduct head‑to‑head in vitro toxicology panels, ensuring that lead series are advanced on the basis of the correct regioisomer.

Quote Request

Request a Quote for (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.